molecular formula C12H16ClFN2O2 B3039723 1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride CAS No. 1289384-65-1

1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride

Cat. No. B3039723
CAS RN: 1289384-65-1
M. Wt: 274.72 g/mol
InChI Key: FCACQUDBANYPIU-UHFFFAOYSA-N
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Description

“1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C12H16ClFN2O2 . It is a precursor involved in the synthesis of a variety of biologically active molecules .


Molecular Structure Analysis

The molecular structure of “1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride” is represented by the SMILES string Fc1ccc(CN2CCNCC2)cc1 . The InChI key for this compound is OOSZCNKVJAVHJI-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to 1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride have been synthesized and characterized, demonstrating the versatility of piperazine derivatives in chemical synthesis. For example, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved condensation reactions and was characterized by spectroscopic methods and single crystal XRD data, showcasing its potential in material science and as a scaffold for further chemical modifications (Sanjeevarayappa et al., 2015).

Biological Evaluation

Piperazine derivatives have been extensively explored for their biological activities, including antimicrobial and receptor binding capabilities. For instance, a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides demonstrated moderate to good activities against tested bacterial and fungal strains (Jadhav et al., 2017). Additionally, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine synthesized from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde exhibited potential as a dopamine D4 receptor ligand, highlighting its promise in neuropharmacology (Fang-wei, 2013).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Mechanism of Action

Target of Action

It is involved in the synthesis of a variety of biologically active molecules , suggesting that it may interact with multiple targets.

Mode of Action

It is known to be a precursor in the synthesis of biologically active molecules , implying that it may undergo various chemical reactions to interact with its targets.

Biochemical Pathways

The compound is involved in the synthesis of chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors . These suggest that it may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

As a precursor in the synthesis of various biologically active molecules , it is likely to contribute to the effects of these molecules.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2.ClH/c13-10-3-1-9(2-4-10)8-15-6-5-14-7-11(15)12(16)17;/h1-4,11,14H,5-8H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCACQUDBANYPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)CC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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